7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
Description
7'-[(2-Fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic coumarin-based biflavonoid derivative characterized by a bichromene-dione core. The molecule features a 2-fluorobenzyloxy group at the 7' position and a methoxy substituent at the 8 position (Figure 1). Its structural complexity arises from the fused chromene rings and the strategic placement of electron-withdrawing (fluorine) and electron-donating (methoxy) groups.
Properties
Molecular Formula |
C26H17FO6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[7-[(2-fluorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C26H17FO6/c1-30-22-8-4-6-15-11-20(26(29)33-25(15)22)19-13-24(28)32-23-12-17(9-10-18(19)23)31-14-16-5-2-3-7-21(16)27/h2-13H,14H2,1H3 |
InChI Key |
FSGKZTBLTHYMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7’-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione exhibit promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, its ability to inhibit cell proliferation in breast cancer cell lines has been documented .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
Preliminary studies have indicated that 7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the reduction of oxidative stress and modulation of neuroinflammatory responses .
Materials Science
Organic Photovoltaics
The compound's unique structure makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in various studies. Research shows that incorporating this compound into polymer blends can enhance the efficiency of solar cells .
Fluorescent Dyes
Due to its fluorescence properties, 7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is being studied as a potential fluorescent dye for biological imaging applications. Its stability and brightness make it suitable for use in fluorescence microscopy and other imaging techniques .
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines; potential for drug development. |
| Study B | Anti-inflammatory Properties | Reduced inflammation markers; implications for chronic inflammatory disease treatment. |
| Study C | Neuroprotection | Decreased oxidative stress; potential applications in neurodegenerative diseases. |
| Study D | Organic Photovoltaics | Enhanced efficiency when incorporated into polymer blends; promising for renewable energy applications. |
Mechanism of Action
The mechanism of action of 7’-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key analogs and their substituents, highlighting differences in functional groups, molecular weights, and melting points:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 2-fluorobenzyloxy group in the target compound introduces steric bulk and electronic effects (fluorine’s electronegativity) absent in simpler analogs like the ethoxy derivative . Compared to the naphthylmethoxy analog , the benzyl group may enhance solubility in polar solvents.
- Melting Points: Analogs with polar groups (e.g., hydroxy, dimethylaminomethyl) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions . The target compound’s fluorobenzyl group may reduce crystallinity due to its hydrophobic nature.
Pharmacokinetic Considerations
- Metabolic Stability : Ether linkages (as in the target compound) are generally more stable than ester groups (e.g., furoate in ), which may undergo hydrolysis .
Biological Activity
The compound 7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic derivative of the bichromene class, which has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Synthesis
The synthesis of the compound involves the reaction of an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The crude product is then recrystallized from dimethylformamide to yield colorless crystals with a melting point of 246–248 °C .
Antimicrobial Activity
Recent studies have indicated that compounds within the bichromene class exhibit broad-spectrum antimicrobial activity. For example, derivatives similar to 7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione have shown effectiveness against various strains of bacteria and fungi. A study highlighted that certain structural modifications enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Research has demonstrated that this compound can act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Activation of PPARα has been linked to amelioration of inflammation and neurodegeneration . The structure-activity relationship (SAR) studies suggest that the presence of the fluorobenzyl group significantly contributes to its anti-inflammatory effects.
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits significant cytotoxicity against specific tumor cells while maintaining low toxicity on normal cells. This selectivity is crucial for developing potential anticancer therapies .
Case Studies
The proposed mechanism for the biological activity of 7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione involves interaction with cellular receptors such as PPARs and possibly other nuclear hormone receptors. This interaction modulates gene expression related to inflammation and cell proliferation.
Q & A
Basic: What are the established synthetic routes for 7'-[(2-fluorobenzyl)oxy]-8-methoxy-3,4'-bichromene-2,2'-dione?
Answer:
The synthesis typically involves a multi-step approach:
Core Chromene Formation : Condensation of substituted coumarin precursors (e.g., 7-hydroxy-8-methoxycoumarin) with aldehyde derivatives under acidic or basic conditions to form the bichromene scaffold.
Fluorobenzyl Functionalization : Alkylation of the hydroxyl group at the 7' position using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile (reflux, 6–12 hours) .
Oxidative Cyclization : Use of iodine (I₂) as a catalyst to promote dimerization and cyclization, ensuring regioselectivity in the formation of the fused chromene system .
Key Data :
- Typical yields range from 45–83% for analogous bichromene-diones .
- Purity is confirmed via HPLC (>95%) and elemental analysis .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.20–7.40 ppm, methoxy groups at δ 3.20–3.50 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (~1655 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement and confirms regioselectivity. SHELX software is used for refinement .
Advanced: What strategies optimize regioselectivity in dimeric flavonoid synthesis?
Answer:
Regioselectivity is controlled by:
- Catalyst Selection : Iodine (10 mol%) promotes selective cyclization over competing pathways .
- Solvent Polarity : Non-polar solvents (e.g., dioxane) favor intramolecular coupling, reducing side products .
- Temperature Gradients : Slow heating (40–80°C) ensures controlled dimerization .
Example : Use of bichalcone intermediates (e.g., 7af) in EtOAc yields 9af with >90% regiopurity .
Advanced: How do substituents on the benzyl group affect bioactivity?
Answer:
Structure–Activity Relationship (SAR) studies reveal:
- Fluorine Position : 2-Fluorobenzyl enhances antiviral activity (e.g., SARS-CoV-2 nsp16 inhibition) compared to non-fluorinated analogs .
- Methoxy Placement : 8-Methoxy groups improve metabolic stability by reducing CYP450-mediated oxidation .
Data : IC₅₀ values for nsp16 inhibition drop from 12 µM (non-fluorinated) to 3.2 µM (2-fluorobenzyl) .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Answer:
Contradictions arise from:
- Assay Variability : Standardize cell lines (e.g., Vero E6 for antiviral tests) and control for purity (HPLC/MS) .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out regioisomer contamination .
Advanced: What computational models predict binding affinity to viral proteins?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with nsp16’s SAM-binding pocket. Key residues (e.g., Lys170, Asp130) form hydrogen bonds with the dione moiety .
- MD Simulations : GROMACS assesses stability of ligand–protein complexes over 100 ns trajectories .
Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.87) .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
Challenges :
- Low solubility in common solvents (e.g., MeOH, EtOAc).
- Polymorphism due to flexible fluorobenzyl groups.
Solutions : - Co-solvent Systems : Use hexane/EtOAC (1:3) for slow evaporation .
- Seeding : Introduce microcrystals from analogous compounds (e.g., 9af) to induce nucleation .
- Cryo-Crystallography : SHELXD resolves high-resolution structures (≤1.8 Å) for twinned crystals .
Advanced: How to design analogs for improved pharmacokinetics?
Answer:
- Fluorine Substitution : Introduce 4-fluoro or trifluoromethyl groups to enhance membrane permeability (logP optimization) .
- Prodrug Strategies : Esterify hydroxyl groups (e.g., acetate prodrugs) to improve oral bioavailability .
- Solubility Modifiers : Incorporate PEGylated side chains or sulfonate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
